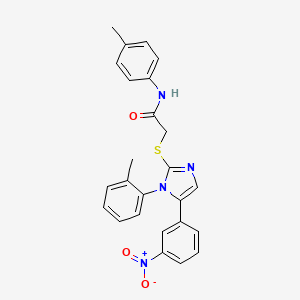![molecular formula C20H22F4N2OS B2497525 1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol CAS No. 338421-97-9](/img/structure/B2497525.png)
1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including catalytic hydroformylation, nucleophilic substitution, and cyclization reactions. For example, the synthesis of related neuroleptic agents Fluspirilen and Penfluridol, which contain similar structural motifs, utilizes rhodium-catalyzed hydroformylation of specific intermediates, demonstrating the complexity and precision required in synthesizing such molecules (Botteghi et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined through X-ray crystallography, revealing intricate details about their geometry, bonding, and conformation. For instance, the crystal structure analysis of a related compound showcased the compound's triclinic space group and provided insights into its stereochemistry and molecular interactions (N. G. Deniz & C. Ibiş, 2009).
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl piperazino compounds include photochemical reactions, where the presence of a fluorophenyl group influences the reaction pathway, demonstrating the compound's reactivity and potential for modification (M. Mella, E. Fasani, & A. Albini, 2001).
Physical Properties Analysis
The physical properties, including the crystalline structure and thermal stability of similar compounds, are crucial for understanding their behavior under different conditions. For example, thermal and crystallographic studies have provided valuable information on the stability and solid-state properties of related molecules (S. Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, solubility, and functional group behavior, are essential for predicting the compound's interactions and potential applications. Studies on similar compounds have explored their reactivity patterns, offering insights into how structural elements like the piperazine and fluorophenyl groups affect chemical behavior (J. Dorsey et al., 2004).
科学的研究の応用
Chemical Analysis and Chromatography
- The development of methods for the separation and analysis of flunarizine hydrochloride and its degradation products using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) highlights the importance of analytical techniques in pharmaceutical quality control (El-Sherbiny et al., 2005).
Synthesis of Neuroleptic Agents
- Research into the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, involving key intermediates with structural similarities to the queried compound, demonstrates the compound's potential application in synthesizing therapeutically valuable chemicals (Botteghi et al., 2001).
Photochemistry of Quinolone Antibiotics
- Studies on the photochemistry of ciprofloxacin, a quinolone antibiotic with a piperazinyl moiety, provide insight into the stability and degradation pathways of similar compounds under light exposure, which is crucial for the development of stable pharmaceutical formulations (Mella et al., 2001).
Radiotracer Development for Neurological Research
- The synthesis of [18F]GBR 13119 as a potential radiotracer for the dopamine uptake system showcases the compound's relevance in developing diagnostic tools for neurological conditions (Haka et al., 1989).
特性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F4N2OS/c21-18-6-1-2-7-19(18)26-10-8-25(9-11-26)13-16(27)14-28-17-5-3-4-15(12-17)20(22,23)24/h1-7,12,16,27H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVYMZKCHTYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

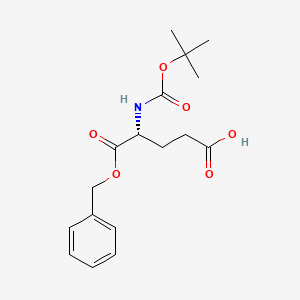
![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)
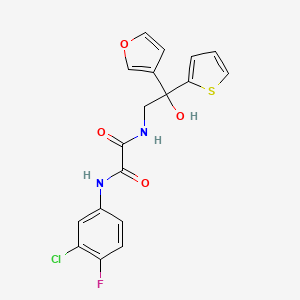
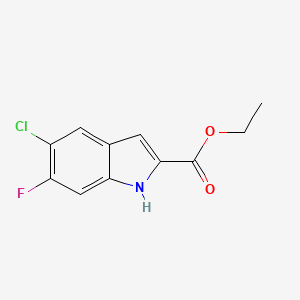
![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)
![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)


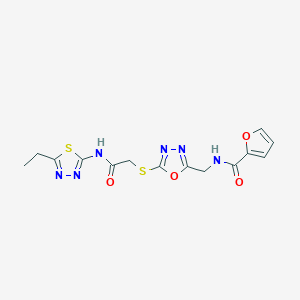

![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)
![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)
![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)
